![molecular formula C16H17NO4S B5533072 dimethyl 1-cyclopropyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5533072.png)
dimethyl 1-cyclopropyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Domino Reaction Synthesis : Huang et al. (2012) describe a synthesis method for thieno[3,2-c]pyridinones, which are structurally similar to the compound , using a domino reaction of dimethylaminopropenoyl cyclopropanes initiated by Lawesson's reagent (Huang et al., 2012).
Molecular Structure Analysis
- Spectral Analysis for Structure Determination : Acheson et al. (1980) utilized 1H, 13C NMR, and mass spectra for deducing the structures of similar compounds, indicating a potential method for analyzing the molecular structure of our compound of interest (Acheson et al., 1980).
Chemical Reactions and Properties
- Reaction with Acetylenedicarboxylate : Kakehi et al. (1994) discuss the preparation of compounds by reacting substances similar to our compound with dimethyl acetylenedicarboxylate (Kakehi et al., 1994).
- Cycloaddition Reactions : Alajarín et al. (2006) explore cycloaddition reactions, relevant for understanding the chemical behavior of our compound (Alajarín et al., 2006).
Physical Properties Analysis
- Spectroscopic Characterization : Li et al. (2014) conducted spectroscopic characterization of similar compounds, which can be applied to study the physical properties of our compound (Li et al., 2014).
Chemical Properties Analysis
- Topoisomerase II Inhibitory Activity : Wentland et al. (1993) examined the inhibitory activity of a similar compound on mammalian topoisomerase II, providing insights into the biological activity of such compounds (Wentland et al., 1993).
properties
IUPAC Name |
dimethyl 1-cyclopropyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-20-15(18)11-8-17(10-5-6-10)9-12(16(19)21-2)14(11)13-4-3-7-22-13/h3-4,7-10,14H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTREYDIQXECCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.